8-ブロモ-1,3-ジクロロイソキノリン

概要

説明

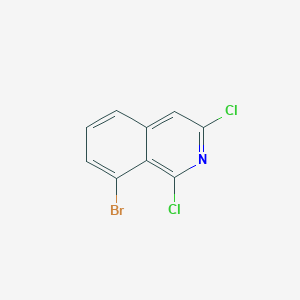

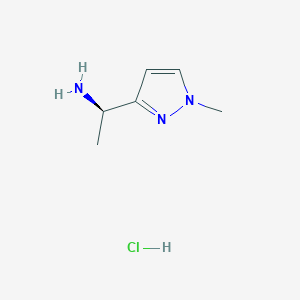

8-Bromo-1,3-dichloroisoquinoline is a chemical compound with the molecular formula C9H4BrCl2N. It has a molecular weight of 276.94 g/mol .

Synthesis Analysis

1,3-Dichloroisoquinoline undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford to 1-aryl-3-chloroisoquinolines . The reaction of amine with 1,3-dichloroisoquinoline has also been studied .Chemical Reactions Analysis

1,3-Dichloroisoquinoline undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford to 1-aryl-3-chloroisoquinolines . The reaction of amine with 1,3-dichloroisoquinoline has been studied .科学的研究の応用

イソキノリン誘導体の合成

8-ブロモ-1,3-ジクロロイソキノリン: は、さまざまなイソキノリン誘導体の合成における重要な前駆体です。これらの誘導体は、多くの天然物や医薬品に存在するため重要です。 イソキノリン環上のブロモ基とクロロ基はさらに官能基化され、複雑な分子構造の構築を可能にします .

パラジウム触媒クロスカップリング反応

この化合物は、鈴木カップリングやスティルカップリングなどのパラジウム触媒クロスカップリング反応によく用いられます。 これらの反応は、炭素-炭素結合を形成するために重要であり、ポリマー、天然物、医薬品原薬など、さまざまな有機分子の構築を可能にします .

抗菌剤の開発

8-ブロモ-1,3-ジクロロイソキノリンを足場として新しい抗菌剤を開発するための研究が行われています。 ハロゲン化イソキノリンコアは、細菌酵素を標的にしたり、細菌細胞壁の合成を阻害したりするように改変でき、抗生物質開発のための潜在的な経路を提供します .

抗がん研究

8-ブロモ-1,3-ジクロロイソキノリンから誘導されたものを含むイソキノリンは、抗がん研究で有望な結果を示しています。 これらはキナーゼ阻害剤として作用し、がん細胞シグナル伝達経路を阻害し、標的がん療法で潜在的な用途があります .

化学センサー

その構造的特徴により、8-ブロモ-1,3-ジクロロイソキノリンは化学センサーの設計に使用できます。 これらのセンサーは、特定のイオンや分子の存在を検出でき、環境モニタリングや診断用途に役立ちます .

Safety and Hazards

8-Bromo-1,3-dichloroisoquinoline is classified as having acute toxicity, skin irritation, serious eye damage, specific target organ toxicity - single exposure (respiratory system), and long-term (chronic) aquatic hazard . It is toxic if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life .

作用機序

Mode of Action

It is known that the compound can undergo photolysis in response to irradiation with ultraviolet or near-visible light, releasing acetate and the remnant of the protecting group .

Biochemical Pathways

More research is needed to understand the compound’s role in biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 27695 , which could influence its pharmacokinetic properties.

Result of Action

The compound’s photolysis could potentially lead to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 8-Bromo-1,3-dichloroisoquinoline can be influenced by various environmental factors. These factors could include the presence of light (for photolysis), temperature, pH, and the presence of other molecules in the environment .

生化学分析

Biochemical Properties

8-Bromo-1,3-dichloroisoquinoline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind to certain enzymes, potentially inhibiting their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions can include covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 8-Bromo-1,3-dichloroisoquinoline on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression and cellular responses. Additionally, 8-Bromo-1,3-dichloroisoquinoline can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 8-Bromo-1,3-dichloroisoquinoline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The changes in gene expression can lead to alterations in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-1,3-dichloroisoquinoline can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 8-Bromo-1,3-dichloroisoquinoline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular behavior .

Dosage Effects in Animal Models

The effects of 8-Bromo-1,3-dichloroisoquinoline vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no toxic effects, while higher doses can lead to adverse effects such as toxicity or organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully monitor and adjust dosages to avoid toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

8-Bromo-1,3-dichloroisoquinoline is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall activity and effects of 8-Bromo-1,3-dichloroisoquinoline in biological systems .

Transport and Distribution

The transport and distribution of 8-Bromo-1,3-dichloroisoquinoline within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of 8-Bromo-1,3-dichloroisoquinoline can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 8-Bromo-1,3-dichloroisoquinoline is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, or to the mitochondria, where it can influence mitochondrial function. The subcellular localization of 8-Bromo-1,3-dichloroisoquinoline can significantly impact its biological effects .

特性

IUPAC Name |

8-bromo-1,3-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJRRQJXKBBQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)

![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)

![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)

![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)

![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)

![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)

![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)